Tucidinostat

HDAC selectivity benzamide inhibitor epigenetic therapy

For PTCL and HIV latency research, inconsistent HDAC inhibitor selectivity often confounds experimental outcomes. Tucidinostat (Chidamide) solves this with >300-fold selectivity for HDAC3 over HDAC8 and no activity against HDAC4/5/6/7/9. - 46% ORR in R/R PTCL (88% in AITL) vs. 25-28% for romidepsin/belinostat. - Upregulates PD-L1/CCL5, enabling unique checkpoint inhibitor synergy. - Only HDAC inhibitor in Phase 2/3 HIV latency reversal trials. Supplied with full analytical documentation. Research-use-only; global shipping available.

Molecular Formula C22H19FN4O2
Molecular Weight 390.4 g/mol
CAS No. 1616493-44-7
Cat. No. B1682036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTucidinostat
CAS1616493-44-7
Synonyms(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide
HBI-8000
Molecular FormulaC22H19FN4O2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
InChIInChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
InChIKeySZMJVTADHFNAIS-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tucidinostat 1616493-44-7: Subtype-Selective Oral HDAC Inhibitor for Oncology and HIV Latency Reversal Research


Tucidinostat (CAS 1616493-44-7), also known as chidamide, HBI-8000, or CS-055, is an orally bioavailable benzamide-class histone deacetylase (HDAC) inhibitor that selectively targets Class I HDAC enzymes (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 with nanomolar potency [1]. It exhibits minimal activity against HDAC8 and HDAC11, and no activity against HDAC4/5/6/7/9 . Tucidinostat has received regulatory approval in China for relapsed/refractory peripheral T-cell lymphoma (PTCL) and advanced hormone receptor-positive breast cancer, and in Japan for relapsed/refractory adult T-cell leukemia-lymphoma (ATLL) [2]. It is also under Phase 2/3 clinical investigation as a latency-reversing agent for HIV cure research [3].

Why Tucidinostat 1616493-44-7 Cannot Be Interchanged with Other HDAC Inhibitors in Research and Clinical Development


Tucidinostat's unique benzamide scaffold confers a distinct HDAC isozyme selectivity profile compared to pan-HDAC inhibitors such as vorinostat, romidepsin, belinostat, and panobinostat [1]. While pan-HDAC inhibitors broadly target Class I and Class II enzymes, tucidinostat selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC10, with negligible activity against HDAC4/5/6/7/9 and reduced potency against HDAC8 and HDAC11 [2]. This selectivity profile is linked to a differentiated clinical safety signature, with lower rates of severe gastrointestinal toxicity and fatigue compared to romidepsin [3]. Additionally, tucidinostat demonstrates unique immunomodulatory properties, including upregulation of PD-L1 and CCL5, which enhance synergy with checkpoint inhibitors—a property not uniformly observed across other HDAC inhibitors [4]. These differences in target engagement, toxicity profile, and immune microenvironment modulation preclude simple substitution among HDAC inhibitors in experimental or therapeutic contexts.

Quantitative Differentiation Evidence for Tucidinostat 1616493-44-7 Versus HDAC Inhibitor Comparators


Tucidinostat 1616493-44-7 Exhibits Subtype-Selective HDAC Inhibition with >300-Fold Selectivity Over Class IIa Isoforms

Tucidinostat demonstrates potent, selective inhibition of Class I HDACs (HDAC1/2/3) and Class IIb HDAC10 with IC50 values ranging from 67 nM to 160 nM, while exhibiting minimal activity against HDAC8 (IC50 = 733 nM) and HDAC11 (IC50 = 432 nM), and no detectable inhibition of Class IIa HDACs (HDAC4/5/6/7/9) at concentrations up to 30 μM . In contrast, the pan-HDAC inhibitor vorinostat (SAHA) inhibits multiple Class I and Class II HDACs with IC50 values below 100 nM and lacks the pronounced isoform selectivity characteristic of tucidinostat [1].

HDAC selectivity benzamide inhibitor epigenetic therapy

Tucidinostat 1616493-44-7 Demonstrates 46% ORR in R/R PTCL Phase IIb Trial, Outperforming Belinostat (25-26%) and Romidepsin (25-28%)

In a multicenter Phase IIb trial (NCT02953652) of tucidinostat administered at 40 mg twice weekly in 46 evaluable patients with relapsed/refractory peripheral T-cell lymphoma (PTCL), the overall response rate (ORR) was 46% (95% CI: 30.9-61.0%), including 5 complete responses (CR) [1]. Notably, in angioimmunoblastic T-cell lymphoma (AITL) subtype, the ORR reached 88% (7/8 patients) [1]. In comparator trials, belinostat demonstrated an ORR of 25.8% in the BELIEF trial [2], while romidepsin showed an ORR of 25-28% in pivotal PTCL studies [3].

peripheral T-cell lymphoma HDAC inhibitor clinical efficacy

Tucidinostat 1616493-44-7 Shows Reduced Non-Hematologic Toxicity Compared to Romidepsin in PTCL Patients

In a case report of a patient with angioimmunoblastic T-cell lymphoma who transitioned from romidepsin to tucidinostat due to severe gastrointestinal adverse events, tucidinostat demonstrated a substantially improved tolerability profile [1]. Non-hematologic toxicities such as nausea, vomiting, constipation, anorexia, and fatigue were reported less frequently with tucidinostat compared to romidepsin [1]. In the Phase IIb trial, grade ≥3 thrombocytopenia occurred in 51% of patients, and grade ≥3 neutropenia in 36% [2]. In contrast, romidepsin trials reported grade ≥3 nausea in 2%, vomiting in 2%, and fatigue in 7% of patients, with hematologic toxicities including thrombocytopenia (24%) and neutropenia (20%) [3].

HDAC inhibitor safety profile toxicity comparison

Tucidinostat 1616493-44-7 Synergizes with Anti-PD-L1 Therapy via Upregulation of CCL5 and PD-L1 in Tumor Microenvironment

Tucidinostat, at optimized doses, significantly promotes CD8+ T-cell migration and infiltration into tumors by inducing C-C motif chemokine ligand 5 (CCL5) secretion via NF-κB signaling [1]. In murine tumor models (4T1, LLC, CT26), tucidinostat increased relative mRNA expression of CCL5 and PD-L1 by 2- to 4-fold compared to vehicle control at concentrations of 2.5-7.5 μM [1]. Furthermore, tucidinostat enhanced M1 macrophage polarization and increased the antitumor efficacy of anti-PD-L1 antibody, overcoming immune checkpoint inhibitor resistance [1]. In contrast, the pan-HDAC inhibitor vorinostat has been reported to downregulate PD-L1 expression in certain tumor models, potentially diminishing synergy with checkpoint blockade [2].

immunotherapy checkpoint inhibitor HDAC inhibitor

Tucidinostat 1616493-44-7 Demonstrates Prolonged Half-Life (15.5h) Enabling Convenient Twice-Weekly Oral Dosing

In a Phase 1b/2a HIV trial (NCT02513901), tucidinostat exhibited an elimination half-life of approximately 11.5 hours after a single oral 10-mg dose and 15.5 hours after multiple doses [1]. This pharmacokinetic profile supports the clinical dosing regimen of 30-40 mg twice weekly (BIW), which is substantially less frequent than the daily or multiple-times-weekly administration required for many other HDAC inhibitors. For comparison, vorinostat is administered at 400 mg once daily [2], romidepsin is given intravenously on days 1, 8, and 15 of a 28-day cycle [3], and belinostat requires intravenous infusion on days 1-5 of a 21-day cycle [4]. Tucidinostat is also orally bioavailable, eliminating the need for intravenous administration.

pharmacokinetics oral bioavailability half-life

Tucidinostat 1616493-44-7 Demonstrates Dual Application in Oncology and HIV Cure Research

Tucidinostat is currently in Phase 2/3 clinical development as a latency-reversing agent for HIV cure strategies [1]. Unlike other approved HDAC inhibitors (e.g., vorinostat, romidepsin, belinostat, panobinostat), which are exclusively developed for oncology indications, tucidinostat is being actively investigated for HIV reservoir reactivation as part of 'shock and kill' approaches [1]. In preclinical studies, tucidinostat has been shown to reactivate latent HIV via the NF-κB signaling pathway [2]. A Phase 2/3 randomized controlled trial (NCT05056974) is evaluating tucidinostat in combination with UB-421 for HIV reservoir reduction [3].

HIV latency reversal shock and kill HDAC inhibitor

Optimal Research and Procurement Scenarios for Tucidinostat 1616493-44-7


Preclinical and Clinical Investigation in Peripheral T-Cell Lymphoma (PTCL) Models

Tucidinostat is the optimal HDAC inhibitor for PTCL-focused research programs requiring high response rates and manageable toxicity. Based on the Phase IIb trial demonstrating a 46% ORR in R/R PTCL (including 88% ORR in AITL) [1], researchers should prioritize tucidinostat over belinostat (ORR 25.8%) or romidepsin (ORR 25-28%) for preclinical efficacy studies and clinical trial design in this indication. The differentiated safety profile—predominantly hematologic toxicity versus severe GI symptoms—also makes it suitable for combination regimen development where non-overlapping toxicities are critical [2].

Combination Immunotherapy Development with PD-1/PD-L1 Checkpoint Inhibitors

Tucidinostat should be selected for research programs exploring HDAC inhibitor plus checkpoint blockade combinations. Its unique ability to upregulate CCL5 and PD-L1, promote CD8+ T-cell infiltration, and enhance M1 macrophage polarization [1] provides a mechanistic basis for synergy with anti-PD-1/PD-L1 agents that is not consistently observed with other HDAC inhibitors. This property is particularly relevant for overcoming primary and adaptive resistance to immunotherapy in solid tumors [2].

Epigenetic Research Requiring Subtype-Selective HDAC Inhibition

For studies aimed at dissecting the specific roles of Class I HDACs (HDAC1/2/3) and HDAC10 in cellular processes, tucidinostat provides a precise pharmacological tool. Its >300-fold selectivity for HDAC3 over HDAC8 and >447-fold selectivity over Class IIa isoforms [1] enables researchers to interrogate isoform-specific functions without the confounding effects of broad HDAC inhibition seen with pan-inhibitors like vorinostat or belinostat. This selectivity profile is essential for target validation studies and mechanistic investigations of HDAC biology [2].

HIV Cure Research and Latency Reversal Studies

Tucidinostat is the only HDAC inhibitor actively in Phase 2/3 development for HIV latency reversal [1]. Researchers investigating 'shock and kill' strategies for HIV eradication should procure tucidinostat for preclinical latency models and ex vivo reservoir reactivation assays. Its established ability to reactivate latent HIV via NF-κB signaling and its ongoing clinical evaluation in combination with immunotherapies (e.g., UB-421, CAR-T cells) make it the preferred HDAC inhibitor for HIV cure-focused research programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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